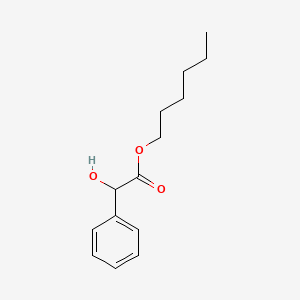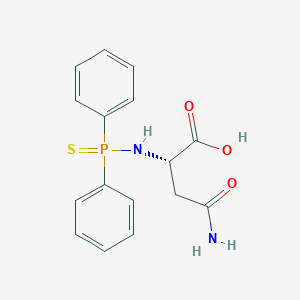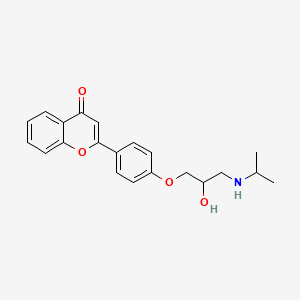![molecular formula C25H24N2O3S2 B13759502 2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium CAS No. 63148-83-4](/img/structure/B13759502.png)
2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[2,3-d]thiazolium core, followed by the introduction of the phenylamino and butadienyl groups. Common reagents used in these reactions include phenylamine, butadiene, and various sulfonating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the electronic structure of the compound, potentially altering its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction could produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism by which 2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-d]thiazolium derivatives: These compounds share the core structure but differ in the substituents attached, leading to variations in properties and applications.
Phenylamino-butadienyl compounds: Similar in having the phenylamino and butadienyl groups, but with different core structures.
Uniqueness
2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium stands out due to its combination of aromatic and heterocyclic elements, which confer unique electronic and steric properties. This makes it particularly valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63148-83-4 |
|---|---|
Molekularformel |
C25H24N2O3S2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
4-[2-(4-anilinobuta-1,3-dienyl)benzo[f][1,3]benzothiazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C25H24N2O3S2/c1-19(32(28,29)30)14-16-27-23-17-20-9-5-6-10-21(20)18-24(23)31-25(27)13-7-8-15-26-22-11-3-2-4-12-22/h2-13,15,17-19H,14,16H2,1H3,(H,28,29,30) |
InChI-Schlüssel |
DKXSAABHHCPLME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC[N+]1=C(SC2=CC3=CC=CC=C3C=C21)C=CC=CNC4=CC=CC=C4)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)
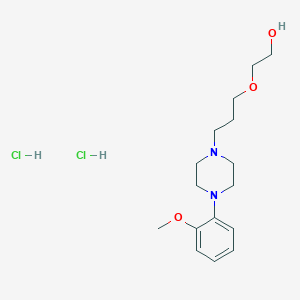
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
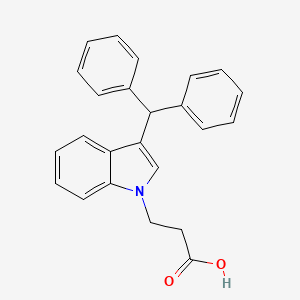

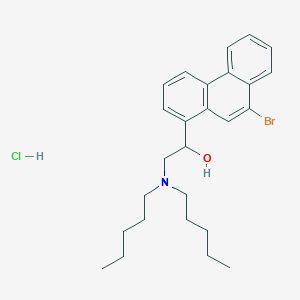

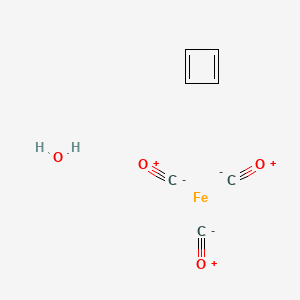
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
